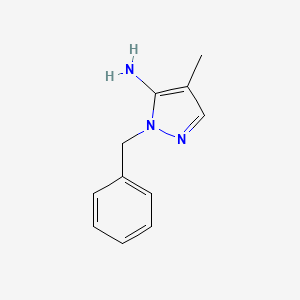

2-Benzyl-4-methyl-2H-pyrazol-3-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine, often involves multi-step chemical reactions including condensation and cyclization processes. For example, the direct synthesis of substituted pyrazoles can be achieved through a 3+2 annulation method, which is a form of cyclocondensation reaction (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is confirmed using techniques such as X-ray diffraction, NMR (Nuclear Magnetic Resonance), and mass spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. The crystal structure of similar compounds has been analyzed, revealing intermolecular hydrogen bonding and π-π stacking interactions which are crucial for understanding the stability and reactivity of these molecules (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, including N-alkylation, N-acylation, and reactions with electrophiles, due to the presence of nitrogen atoms in the pyrazole ring. These reactions can significantly alter the physical and chemical properties of the compound, enabling the synthesis of a wide range of derivatives with potential applications in different fields (El Foujji et al., 2021).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting point, boiling point, and solubility, are influenced by the nature of the substituents attached to the pyrazole ring. These properties are essential for determining the compound's suitability for various applications, including its use in chemical synthesis and potential pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine, such as acidity, basicity, and reactivity towards various reagents, are determined by the electronic structure of the pyrazole ring and the nature of the substituents. Studies on similar compounds have shown that pyrazole derivatives exhibit interesting reactivity patterns, including the formation of hydrogen bonds and the ability to act as ligands in coordination compounds (Korkusuz & Yıldırım, 2010).

科学的研究の応用

Synthesis of Novel Compounds

- A study by Cocconcelli et al. (2010) explored the synthesis of novel 4-fluoro-2H-pyrazol-3-ylamines, which are structurally similar to 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine. This work highlights the methods for synthesizing pyrazol-3-ylamines with various steric and electronic demands (Cocconcelli et al., 2010).

Heterocyclic Chemistry

- Liming et al. (2003) describe the synthesis of heterocyclic compounds involving pyrazole derivatives, similar to 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine. These compounds are of interest in the field of heterocyclic chemistry for their potential applications (Liming et al., 2003).

Structural Analysis

- Thakar et al. (2015) conducted a study on the structural analysis of Schiff base ligands derived from pyrazolone compounds. The structural insights from such studies are valuable for understanding the properties of pyrazol-3-ylamines (Thakar et al., 2015).

Synthetic Protocols

- The study by Al‐Hamdani et al. (2016) on azo-containing Schiff-base dyes involved the synthesis of compounds using pyrazol-4-ylamine. This research is indicative of the synthetic protocols and applications of pyrazol-3-ylamines in dye chemistry (Al‐Hamdani et al., 2016).

Synthesis of Building Blocks

- Shu et al. (2012) reported the synthesis of a tetrahydropyrazolopyrazine building block, demonstrating the use of pyrazol-3-ylamines in the construction of complex molecular structures (Shu et al., 2012).

Medicinal Chemistry Applications

- A study by Rathi et al. (2013) focused on the synthesis of compounds for anti-inflammatory applications. This research provides an example of how derivatives of pyrazol-3-ylamines can be utilized in medicinal chemistry (Rathi et al., 2013).

Antimicrobial Properties

- Research by Siddiqui et al. (2013) on the synthesis of novel pyrazole derivatives, including those similar to 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine, showed potential antimicrobial activities (Siddiqui et al., 2013).

Green Chemistry Approaches

- Al-Matar et al. (2010) demonstrated green chemistry approaches in the synthesis of pyrano[2,3-c]-pyrazoles, highlighting environmentally friendly methods relevant to pyrazol-3-ylamine chemistry (Al-Matar et al., 2010).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-benzyl-4-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-7-13-14(11(9)12)8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVINJSJPUAJVMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349471 |

Source

|

| Record name | 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4-methyl-2H-pyrazol-3-ylamine | |

CAS RN |

3528-49-2 |

Source

|

| Record name | 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)

![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)